molecular formula C12H24N2O4 B14527372 1,2-Dinitrododecane CAS No. 62322-30-9

1,2-Dinitrododecane

Cat. No.: B14527372
CAS No.: 62322-30-9
M. Wt: 260.33 g/mol
InChI Key: SCVONOYHPKVQAN-UHFFFAOYSA-N
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Description

1,2-Dinitrododecane: is a chemical compound characterized by the presence of two nitro groups (-NO₂) attached to a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dinitrododecane can be synthesized through nitration reactions involving dodecane. The nitration process typically involves the use of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the dodecane chain.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of by-products. The use of advanced reaction vessels and temperature control systems is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dinitrododecane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can be used to oxidize this compound, leading to the formation of dicarboxylic acids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitro groups to amino groups.

Major Products:

    Reduction: The reduction of this compound yields 1,2-diaminododecane.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry: 1,2-Dinitrododecane is used as a precursor in the synthesis of various organic compounds

Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals. Researchers investigate their efficacy in targeting specific molecular pathways involved in diseases.

Industry: this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in the manufacture of polymers, coatings, and explosives.

Mechanism of Action

The mechanism of action of 1,2-dinitrododecane and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1,2-Dinitrobenzene: Similar to 1,2-dinitrododecane, this compound contains nitro groups attached to a benzene ring. It is used in the synthesis of dyes and explosives.

    1,2-Dinitroethane: This compound has nitro groups attached to an ethane chain. It is used as a precursor in organic synthesis.

Uniqueness: this compound is unique due to its long dodecane chain, which imparts distinct physical and chemical properties. Its derivatives exhibit a wide range of reactivity and applications, making it a valuable compound in various fields.

Properties

CAS No.

62322-30-9

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

1,2-dinitrododecane

InChI

InChI=1S/C12H24N2O4/c1-2-3-4-5-6-7-8-9-10-12(14(17)18)11-13(15)16/h12H,2-11H2,1H3

InChI Key

SCVONOYHPKVQAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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